CCK Receptor Antagonism: Potency Ranking Reveals N-Benzoyl-L-Tryptophan as Equipotent to Boc-Tryptophan but Inferior to Cbz-Tryptophan
In a systematic structure-function analysis of N-acyl tryptophan derivatives as CCK receptor antagonists, N-benzoyl-L-tryptophan demonstrated antagonistic activity that was equipotent with N-tert-butoxycarbonyl-L-tryptophan (Boc-L-Trp-OH), more potent than N-acetyl-L-tryptophan, but less potent than N-carbobenzoxy-L-tryptophan and N-p-chlorobenzoyl-L-tryptophan (benzotript) [1]. The relative potency order was quantitatively established as: carbobenzoxy-L-tryptophan > benzotript > benzoyl-L-tryptophan = butyloxycarbonyl-L-tryptophan > acetyl-L-tryptophan > L-tryptophan [1].
| Evidence Dimension | CCK receptor antagonist potency (relative ranking) |
|---|---|
| Target Compound Data | Potency equivalent to butyloxycarbonyl-L-tryptophan; greater than acetyl-L-tryptophan and L-tryptophan |
| Comparator Or Baseline | Carbobenzoxy-L-tryptophan (most potent); benzotript (intermediate); acetyl-L-tryptophan (less potent); L-tryptophan (least potent) |
| Quantified Difference | Rank order: Cbz-Trp > benzotript > Bz-Trp = Boc-Trp > Ac-Trp > Trp |
| Conditions | Dispersed pancreatic acini assay; inhibition of CCK-stimulated amylase secretion and ⁴⁵Ca²⁺ efflux; competitive, reversible antagonism |
Why This Matters
This direct comparative ranking enables researchers to select the appropriate N-acyl tryptophan derivative based on the desired antagonist potency for CCK receptor studies—neither the weakest (acetyl) nor the strongest (Cbz) option, offering a moderate potency profile suitable for specific experimental designs.
- [1] Jensen RT, Jones SW, Gardner JD. Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - General Subjects. 1983;761(3):269-277. doi:10.1016/0304-4165(83)90076-4. View Source
